5-Bromo-2-furamide
Description
Contextualization within Furan (B31954) Carboxamide Chemistry
Furan carboxamides are a class of organic compounds that feature a furan ring attached to a carboxamide functional group. ontosight.aiontosight.ai This structural motif is present in numerous biologically active molecules and serves as a versatile scaffold for the development of new chemical entities. ontosight.aiontosight.ai The introduction of a bromine atom at the 5-position of the furan ring, as seen in 5-bromo-2-furamide, significantly influences the molecule's electronic properties and reactivity. This halogenation can enhance the compound's utility as a synthetic intermediate, allowing for a variety of chemical transformations. google.com
The carboxamide group itself is a key pharmacophore in many drug molecules, contributing to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The combination of the furan ring, the carboxamide group, and the bromine atom in this compound creates a molecule with a distinct chemical profile, making it a valuable tool for chemists exploring the synthesis of complex molecular architectures.
Significance of Halogenated Furan Derivatives in Biomedical Sciences and Organic Synthesis
Halogenated organic compounds, in general, play a crucial role in the biomedical sciences and organic synthesis. The incorporation of halogen atoms, such as bromine, into a molecule can profoundly alter its physical, chemical, and biological properties. researchgate.net In medicinal chemistry, halogenation is a common strategy employed to enhance the potency, selectivity, and metabolic stability of drug candidates. vulcanchem.com The furan ring system is a fundamental component of many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov
The presence of a bromine atom in furan derivatives, such as this compound, can lead to several advantageous outcomes. It can serve as a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. nbinno.com This reactivity makes halogenated furans valuable intermediates in the preparation of fine chemicals and pharmaceuticals. nbinno.com For instance, the bromine atom can be readily displaced or used to direct further reactions, providing a strategic entry point for introducing new functional groups and building molecular complexity. google.com
In the context of biomedical research, halogenated furan derivatives have been investigated for a variety of potential therapeutic applications. ontosight.aiontosight.aiontosight.ai The introduction of a halogen can influence a molecule's ability to interact with biological targets, potentially leading to enhanced pharmacological activity. vulcanchem.com For example, studies have shown that certain brominated furan derivatives exhibit promising biological activities. ontosight.aiontosight.ai
The versatility of halogenated furan derivatives extends to their use as precursors in the synthesis of other heterocyclic systems. The reactivity of the carbon-bromine bond allows for cyclization reactions and the construction of fused ring systems, further expanding the chemical space accessible from these building blocks.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6134-61-8 | scbt.com |
| Molecular Formula | C5H4BrNO2 | scbt.com |
| Molecular Weight | 190.00 g/mol | scbt.com |
| Synonyms | 5-Bromo-2-furancarboxamide, Nsc32222 |
Related Furan Derivatives and their Applications
| Compound Name | Key Features and Applications | Source |
| 5-Bromo-2-furfural | An important intermediate in the synthesis of biologically active compounds and pharmaceuticals. asianpubs.orgchemicalbook.com | asianpubs.orgchemicalbook.com |
| N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide | A furan derivative with potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai | ontosight.ai |
| 5-bromo-N-propyl-2-furamide | A solid furan carboxamide derivative. sigmaaldrich.com | sigmaaldrich.com |
| 5-Bromo-N-cyclohexyl-2-furamide | Used as a building block in organic synthesis. | |
| 5-Bromo-N-(2-methoxybenzyl)-2-furamide | A furan-2-carboxamide with potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai | ontosight.ai |
| 5-Bromo-N-(2-phenylethyl)-2-furamide | A furan carboxamide with potential therapeutic applications. ontosight.ai | ontosight.ai |
| N-(4-Acetylphenyl)-5-bromo-2-furamide | An API intermediate. molcore.com | molcore.com |
| 5-BROMO-N-(2-PYRIDINYL)-2-FURAMIDE | A rare chemical for early discovery research. | |
| N-(5-(aminosulfonyl)-2-methylphenyl)-5-bromo-2-furamide | A small molecule growth hormone receptor antagonist. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDAOWISEQYGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283588 | |
| Record name | 5-bromo-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-61-8 | |
| Record name | 6134-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromofuran-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathway Elucidation for 5 Bromo 2 Furamide and Its Analogues
Established Synthetic Routes for 5-Bromo-2-furamide Scaffolds
Regioselective Bromination Strategies for Furan-2-carboxamide Derivatives
The direct bromination of furan-2-carboxamide derivatives is a primary route to obtaining the this compound scaffold. The electron-donating nature of the furan (B31954) ring directs electrophilic substitution, such as bromination, preferentially to the C5 position. However, the halogenation of furans can be a complex process, with product distribution being highly dependent on the substrate, reagents, solvent, and reaction conditions. cdnsciencepub.com
Traditional methods often employ molecular bromine as the brominating agent. While effective, these reactions can sometimes lead to the formation of di-brominated byproducts and other regioisomers, necessitating careful control of reaction parameters and purification steps. cdnsciencepub.comchemicalbook.com The choice of solvent is also critical, as hydroxylic solvents can lead to different reaction pathways compared to non-nucleophilic solvents like carbon tetrachloride or carbon disulfide. cdnsciencepub.com For instance, the bromination of furan in carbon tetrachloride yields a mixture of 2-bromo- and 2,5-dibromofuran. cdnsciencepub.com
To enhance regioselectivity, various strategies have been developed. One approach involves the use of directing groups on the furan ring. For example, the carboxamide group at the C2 position helps to direct the incoming electrophile to the C5 position. researchgate.net
Amide Formation Reactions Involving 5-Bromofuran-2-carboxylic Acid Precursors
An alternative and widely used approach involves the initial synthesis of 5-bromofuran-2-carboxylic acid, followed by an amide formation reaction. evitachem.com This two-step process offers greater control over the final product and is often preferred for its versatility in introducing a wide range of substituents on the amide nitrogen.
The synthesis of 5-bromofuran-2-carboxylic acid can be achieved through the bromination of 2-furoic acid. Subsequent amide coupling with a desired amine yields the target this compound derivative. This coupling is typically facilitated by standard coupling agents. evitachem.com For example, the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was achieved by reacting 5-bromofuran-2-carboxylic acid with isoniazid (B1672263) in the presence of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and 4-dimethylaminopyridine (B28879) (DMAP), resulting in an 83% yield. mdpi.comresearchgate.net
This method allows for the synthesis of a diverse library of this compound analogues by simply varying the amine component in the final coupling step. smolecule.com
Novel Approaches and Optimized Synthetic Protocols
Development of Solvent-Free Conditions in Bromination Reactions for Furan Derivatives
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. One such advancement is the use of solvent-free conditions for the bromination of furan derivatives. chemicalbook.comasianpubs.org These methods often lead to higher selectivity, enhanced reaction rates, and simpler work-up procedures. chemicalbook.com
Solvent-free reactions can be particularly advantageous in industrial settings, reducing solvent waste and associated costs. google.com For instance, the bromination of 2-furfural has been successfully carried out under solvent-free conditions, providing a greener alternative to traditional solvent-based methods. chemicalbook.comasianpubs.org
Application of Ionic Liquids and Catalytic Systems in this compound Synthesis
Ionic liquids (ILs) have emerged as promising "green" recyclable solvents and catalysts in a variety of organic transformations, including halogenation reactions. umk.plresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to volatile organic solvents. umk.plresearchgate.net
In the context of furan chemistry, ionic liquids have been employed to improve the efficiency and selectivity of bromination reactions. For example, 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) has been used as a brominating agent for the highly selective monobromination of 2-furfural, a precursor to this compound. chemicalbook.comasianpubs.org This method avoids the direct use of hazardous molecular bromine and can lead to higher product yields. google.com A study reported a yield of 88.1% for the synthesis of 5-bromo-2-furfural using this ionic liquid-based approach. asianpubs.org
The use of copper halides in ionic liquids has also been shown to be effective for the regioselective chlorination and bromination of anilines under mild conditions, a methodology that could potentially be adapted for furan derivatives. beilstein-journals.org
Mechanistic Studies of this compound Formation and Related Transformations
The mechanism of bromination of furans generally proceeds through an electrophilic aromatic substitution pathway. The reaction of furan with bromine in aqueous solution has been shown to occur in two distinct stages: the initial attack of bromine leading to the formation of an intermediate, followed by further reaction. cdnsciencepub.com
In non-nucleophilic solvents, the formation of 1,2- and 1,4-dibromo adducts has been observed at low temperatures, which then eliminate to form 2-bromofuran (B1272941) upon warming. cdnsciencepub.com The presence of a directing group, such as the carboxamide at C2, influences the regioselectivity of the electrophilic attack, favoring substitution at the C5 position.
Implementation of Green Chemistry Principles in this compound Synthesis
The synthesis of halogenated furan derivatives, including the precursors to this compound, has traditionally presented significant environmental and safety challenges. Conventional bromination methods often rely on the use of molecular bromine (Br₂), a hazardous and difficult-to-handle reagent. chemicalbook.comasianpubs.org Such methods are characterized by poor regioselectivity, often resulting in a mixture of mono- and di-brominated isomers, which complicates purification and generates substantial waste. chemicalbook.comasianpubs.orggoogle.com Furthermore, these reactions typically employ volatile and often toxic organic solvents, contributing to environmental pollution and posing risks to industrial-scale production. google.com The corrosive nature of reagents like liquid bromine also places a heavy burden on equipment. google.com
In response to these drawbacks, the application of green chemistry principles has been explored to develop milder, more efficient, and environmentally benign synthetic routes. A significant advancement in this area is the use of ionic liquids, which serve as both the solvent and the brominating agent, thereby reducing the need for auxiliary hazardous substances. chemicalbook.comasianpubs.org
Detailed Research Findings
A prominent example of a greener approach is the synthesis of 5-bromo-2-furfural, a key intermediate for this compound, using the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃). chemicalbook.comresearchgate.netasianpubs.org This method offers a significant improvement over traditional bromination. Research demonstrates that reacting 2-furfural with [bmim]Br₃ under solvent-free conditions leads to high regioselectivity for the desired 5-bromo product. asianpubs.orgasianpubs.org
The traditional approach using liquid bromine as the brominating agent exhibits poor selectivity and results in significant environmental pollution. google.com In contrast, the ionic liquid method avoids the direct use of hazardous bromine, enhances the cleanliness of the reaction, and improves both product yield and purity. google.com One study reported that the synthesis of 5-bromo-2-furfural using [bmim]Br₃ at 40°C for 2.5 hours achieved an 88% yield with high selectivity. asianpubs.org A key advantage of this green method is the reusability of the ionic liquid. After the product is extracted, the ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), can be recovered, dried, and reused in subsequent batches without a significant loss of activity, addressing the principle of waste reduction. asianpubs.org
The table below compares the traditional synthesis of 5-bromo-2-furfural with the greener, ionic liquid-based method.
| Feature | Traditional Method | Green Chemistry Method |
| Brominating Agent | Molecular Bromine (Br₂) | 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) |
| Solvent | Dichloromethane, Carbon Tetrachloride, or solvent-free with AlCl₃ chemicalbook.comasianpubs.org | Solvent-free (Ionic liquid acts as solvent) chemicalbook.comasianpubs.org |
| Selectivity | Poor, mixture of mono- and di-brominated products chemicalbook.comgoogle.com | High regioselectivity for 5-bromo isomer asianpubs.orgresearchgate.net |
| Reaction Conditions | Varying temperatures, often with strong Lewis acids chemicalbook.comasianpubs.org | Mild temperature (e.g., 40°C) asianpubs.org |
| Yield | Often lower yields of the desired product due to side reactions asianpubs.org | High yield (up to 88%) asianpubs.org |
| Environmental Impact | Use of hazardous bromine, volatile organic solvents, and generation of isomeric waste chemicalbook.comgoogle.com | Avoids molecular bromine, eliminates volatile solvents, ionic liquid is reusable asianpubs.orggoogle.com |
These green chemistry approaches are also being extended to other derivatives. For instance, sustainable routes to produce 2,5-furandicarboxylic acid from 5-bromo-furoic acid, another related compound, are being developed using aqueous-phase carbonylation with palladium catalysts, achieving yields as high as 98%. acs.orgresearchgate.net Such innovations highlight a broader trend towards using biomass-derived platform chemicals and applying green catalytic processes to create valuable furan derivatives sustainably. researchgate.netresearchgate.net The principles demonstrated in the synthesis of these analogues are directly relevant to establishing a greener manufacturing process for this compound.
Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis of 5 Bromo 2 Furamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 5-Bromo-2-furamide derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In the ¹H NMR spectrum of this compound derivatives, the protons on the furan (B31954) ring typically appear in the aromatic region, generally between δ 6.5 and 7.5 ppm. For instance, in a derivative like 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the furan protons appear as multiplets in the δ 7.35–7.44 ppm range. mdpi.com The proton of the amide group (NH) is also a key diagnostic signal, often appearing as a broad singlet at a downfield chemical shift, such as δ 13.72 ppm in the aforementioned carbohydrazide (B1668358) derivative. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the amide group is a particularly notable resonance, typically found in the range of δ 153-170 ppm. mdpi.com For example, the hydrazide carbonyl carbon in 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide is observed at δ 153.62 ppm. mdpi.com The carbons of the furan ring also show characteristic signals, which, along with those of any substituents, allow for the complete assignment of the carbon framework. mdpi.commdpi.com
Table 1: Representative NMR Data for a this compound Derivative
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan Ring Protons | 7.35 - 7.44 (m) | 115.7, 120.2, 127.3, 148.1 |
| Amide (NH) | 13.72 (bs) | - |
| Carbonyl (C=O) | - | 153.6 |
Data for 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives, as well as for monitoring the progress of reactions. The key vibrational frequencies provide a molecular fingerprint of the compound.
The most characteristic absorption bands for this compound derivatives include:
N-H Stretching: The amide N-H stretch typically appears as a sharp or broad band in the region of 3100-3400 cm⁻¹. For example, in 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, this vibration is observed at 3233 cm⁻¹. mdpi.com
C=O Stretching: The carbonyl (amide) C=O stretching vibration is a strong, sharp absorption band usually found between 1640 cm⁻¹ and 1722 cm⁻¹. mdpi.comdergipark.org.tr In some derivatives, multiple carbonyl bands may be present, such as in the case of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which shows bands at 1722 cm⁻¹ and 1680 cm⁻¹. mdpi.com
C=N Stretching: For derivatives containing an imine group, the C=N stretch is observed around 1620 cm⁻¹. mdpi.com
Furan Ring Vibrations: The C-O-C stretching of the furan ring is typically seen around 1250 cm⁻¹.
FTIR is also valuable for monitoring reactions. For instance, in the synthesis of amide derivatives, the disappearance of the starting material's characteristic bands and the appearance of the amide N-H and C=O bands confirm the reaction's progression. mdpi.comdergipark.org.tr
Table 2: Key FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H Stretch | 3100 - 3400 | mdpi.comnih.gov |
| Carbonyl | C=O Stretch | 1640 - 1722 | mdpi.comdergipark.org.tr |
| Imine | C=N Stretch | ~1620 | mdpi.com |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis in Research
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining accurate mass measurements, which helps in elemental composition determination. mdpi.comdergipark.org.tr
A key feature in the mass spectra of brominated compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. mdpi.com
For example, in the HRMS spectrum of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the [M+H]⁺ ions were observed at m/z 333.9841 (for C₁₃H₈⁷⁹BrN₃O₃) and 335.9813 (for C₁₃H₈⁸¹BrN₃O₃), confirming the molecular formula. mdpi.com
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation patterns can help to identify different structural motifs within the molecule. For instance, cleavage of the amide bond is a common fragmentation pathway.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating, identifying, and quantifying this compound and its derivatives in complex mixtures. shimadzu.comresearchgate.net This technique is widely used for purity assessment of synthesized compounds and for quantitative analysis in various matrices. asianpubs.org
A typical HPLC system for the analysis of furan derivatives employs a reverse-phase C18 column. researchgate.nettrungsontsse.com.vn The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). shimadzu.comtrungsontsse.com.vnresearchgate.net A gradient elution program, where the mobile phase composition is changed over time, is frequently used to achieve optimal separation of multiple components. trungsontsse.com.vn
Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength where the analytes absorb light, often around 220 nm or 280 nm. trungsontsse.com.vnresearchgate.net The retention time of a peak under specific chromatographic conditions is characteristic of a particular compound, while the peak area is proportional to its concentration.
HPLC methods are validated to ensure they are selective, linear, precise, and accurate for the intended analysis. mdpi.com This makes HPLC a reliable technique for determining the concentration of this compound derivatives in various research applications. shimadzu.comastm.org
Table 3: Typical HPLC Analytical Conditions for Furan Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Shim-pack™ VP-ODS, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Detection | PDA at 220 nm and 280 nm |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
Based on a method for analyzing furanic compounds. trungsontsse.com.vn
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progression Monitoring and Quantitative Assays
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique used for monitoring reaction progress and for quantitative analysis of this compound derivatives. The presence of the furan ring and other chromophores in these molecules leads to characteristic absorption of UV or visible light.
The UV-Vis spectrum of a this compound derivative will show one or more absorption maxima (λ_max). The position of these maxima can be influenced by the substituents on the furan ring and any attached aromatic systems, as conjugation extends the chromophore and can lead to a bathochromic (red) shift to longer wavelengths. chemicalpapers.com For example, substituted 5-phenyl-2-furonitriles exhibit absorption maxima in the range of 290-330 nm. chemicalpapers.com
This technique is particularly useful for monitoring reactions where there is a change in the chromophoric system. For instance, the formation of a more extended conjugated system during a reaction will result in a shift of the λ_max to a longer wavelength, which can be easily followed using a UV-Vis spectrophotometer. mdpi.commdpi.com
For quantitative assays, a calibration curve of absorbance versus concentration can be constructed at the λ_max. This allows for the determination of the concentration of the this compound derivative in a solution, following the Beer-Lambert law.
X-ray Diffraction Analysis for Solid-State Structural Determination and Crystal Packing Investigations
The analysis of a crystalline derivative reveals its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P21/n). sphinxsai.comresearchgate.net For example, N-(phenylcarbamothioyl) furan-2-carboxamide crystallizes in the monoclinic P21/n space group. sphinxsai.comresearchgate.net The unit cell dimensions (a, b, c, and β) are also determined with high precision. sphinxsai.comnih.gov
Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. nih.gov Understanding these interactions is crucial for comprehending the solid-state properties of the material. In the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, for instance, molecules are linked by weak C-H···O interactions, forming helical chains. nih.gov This detailed structural information is invaluable for structure-property relationship studies and for the rational design of new materials.
Table 4: Example Crystal Data for a Furan-2-Carboxamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.0380 (5) |
| b (Å) | 12.8072 (9) |
| c (Å) | 11.3701 (9) |
| β (°) | 97.819 (6) |
| Volume (ų) | 1015.34 (13) |
Data for N-(2-nitrophenyl)furan-2-carboxamide. nih.gov
Pharmacological and Biological Activity Investigations of 5 Bromo 2 Furamide and Its Analogues
Antimicrobial Efficacy Assessments
The antimicrobial potential of 5-Bromo-2-furamide analogues has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.
Analogues of this compound have demonstrated notable antibacterial activity. For instance, a series of thiazole-substituted furamide analogues were tested for their ability to inhibit the growth of several bacterial pathogens. researchgate.net These compounds showed potential against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net
In one study, a series of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium (B1175870) salts, including a 5-bromo derivative, were synthesized. Several of these compounds exhibited high in vitro activity against Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, and Pseudomonas aeruginosa, in some cases proving more active than the standard drug nitrofurantoin. nih.gov Similarly, other synthesized benzamide (B126) and sulfonamide derivatives containing a bromo-pyridine moiety, an analogue structure, were found to be potent antibacterial agents against both Gram-positive and Gram-negative strains. researchgate.net
The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.
Table 1: Antibacterial Activity (MIC) of Selected Furamide Analogues
| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Berberine Analogue 5b | E. coli | 256 | - | - | mdpi.com |
| Berberine Analogue 6 | S. aureus | 64 | E. coli | 128 | mdpi.com |
| Berberine Analogue 7 | S. aureus | 64 | E. coli | 128 | mdpi.com |
| Berberine Analogue 8 | S. aureus | 32 | E. coli | 64 | mdpi.com |
| Thiazole (B1198619) Analogue 52 | Various | 0.9–6.25 µmol/mL | Various | 0.9–6.25 µmol/mL | mdpi.com |
| Thiazole Analogue 38 | Various | 31.25 | - | - | mdpi.com |
The antifungal properties of this compound analogues have also been investigated. Studies on N-alkyl-2-furamides revealed that compounds with long alkyl chains (C13 to C15) demonstrated strong growth-inhibitory effects against dermatophytes like Trichophyton and Microsporum. researchgate.net However, the effectiveness can be highly variable depending on the specific chemical structure of the analogue. For example, while some synthesized furamide compounds showed moderate activity against the fungal strain Candida albicans, researchgate.netresearchgate.net a series of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts, including a 5-bromo derivative, did not show any significant antifungal activity. nih.gov
Several studies have highlighted the potential of furan-based compounds as antitubercular agents. A series of thiazole and bisthiazole derivatives, which can be considered analogues, were screened for their inhibitory activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains. researchgate.net Certain quaternary ammonium salts derived from 5-substituted 2-(N,N-dimethylaminomethyl)furans, including a 5-bromo compound, also showed appreciable activity against Mycobacterium tuberculosis H37Rv. nih.gov Further research into thiazole-substituted thiosemicarbazide (B42300) derivatives has provided valuable insights for the rational design of more potent antimycobacterial agents. researchgate.net
Table 2: Antitubercular Activity of Selected Analogue Compounds
| Compound/Analogue Series | Target Strain(s) | Activity Noted | Reference |
|---|---|---|---|
| 4-aryl-4′-methyl-2′-aryl-2,5′-bisthiazole derivatives | M. tuberculosis H37Ra, M. bovis BCG | Promising MIC values for lead compounds (e.g., 5f: 11.32 μg/mL) | researchgate.net |
| N-(5-substituted 2-furfuryl) quaternary ammonium salts | M. tuberculosis H37Rv | Appreciable activity observed for several compounds | nih.gov |
| Thiazole substituted thiosemicarbazide derivatives | M. tuberculosis H37Ra, M. bovis BCG | Screened for inhibitory activity, providing direction for future design | researchgate.net |
| Novel amino thiazoles | M. tuberculosis H37Rv | Analogues 54 and 55 displayed substantial activity (MIC 6.25 µg/mL) | mdpi.com |
Antifungal Activity against Specific Fungal Pathogens
Anti-inflammatory Response Modulation
The potential for this compound and its analogues to modulate inflammatory responses has been explored through various in vitro models and mechanistic studies. Structural features common in these compounds, such as the furan (B31954) ring, are known to be present in molecules with anti-inflammatory effects. ontosight.aimdpi.com
The anti-inflammatory potential of these compounds is often initially assessed using in vitro models. For example, the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide was undertaken with the specific purpose of evaluating it as an anti-inflammatory agent. mdpi.com A common in vitro model used to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In studies of analogous compound series, the most active derivatives showed a significant anti-inflammatory response in this model, characterized by the inhibition of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). rsc.org
A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. nih.gov Investigations into analogues of this compound have focused on this pathway.
DuP 697, a thiophene-based analogue (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene), has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs, as it is associated with a reduction in the gastrointestinal side effects caused by the non-selective inhibition of both COX-1 and COX-2. nih.gov Studies on DuP 697 demonstrated its ability to inhibit prostaglandin synthesis and exert anti-inflammatory effects in vivo. Further research on other analogue series, such as benzhydrylpiperazine derivatives, has also led to the identification of potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways. rsc.org
Table 3: Cyclooxygenase (COX) Inhibitory Activity of an Analogue Compound
| Compound | Target Enzyme | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| DuP 697 | COX-1 | 800 | Potent and selective for COX-2 | |
| COX-2 | 10 |
In vitro Models for Anti-inflammatory Activity Evaluation
Anticancer and Cytotoxic Profile Analysis
Analogues of this compound have demonstrated notable antiproliferative and cytotoxic activity across a wide range of human cancer cell lines. The inclusion of the furan ring, often substituted with a bromine atom, is a recurring feature in molecules exhibiting these properties.
One such analogue, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF), has been identified as a potent inhibitor of cancer cell growth in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. mdpi.com It effectively suppresses the proliferation of various cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.2 to 4 µM. mdpi.com The compound showed particular potency against HeLa (cervical cancer), Jurkat (T-cell leukemia), SNU-484 (gastric cancer), and NCI-H1299 (non-small cell lung cancer) cells. mdpi.com
Another brominated furanone, 5-bromo-5-methyl-2(5H)-furanone, was reported to suppress human neoplastic cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). redalyc.org Further studies on other brominated furanone derivatives showed significant cytotoxic effects against PC-3 (prostate cancer) and U-251 (glioblastoma) cell lines, with IC₅₀ values more potent than the reference drug cisplatin. redalyc.org
In a broad screening against a panel of approximately 60 tumor cell lines, the furamide analogue N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide (a compound with a furamide core) was selected for advanced testing due to its promising activity. researchgate.net Another related analogue, 5-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide, exhibited a cytotoxicity of 16% in a screening on MCF7 breast cancer spheroids. researchgate.net Similarly, the pyrazolyl thiazolinone analogue 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one, which contains a bromo-substituted phenyl group, displayed high antiproliferative activity, with a GI₅₀ (concentration for 50% growth inhibition) of 0.248 µM against the OVCAR-3 ovarian cancer cell line and a highly potent 0.0351 µM against the SR leukemia cell line. bioorganica.com.ua
Table 1: Cytotoxic Activity of this compound Analogues in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Analogue | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | HeLa (Cervical) | IC₅₀ | < 0.2 µM | mdpi.com |
| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | Jurkat (Leukemia) | IC₅₀ | < 0.2 µM | mdpi.com |
| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | Whel3 (Leukemia) | IC₅₀ | < 0.2 µM | mdpi.com |
| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | Snu484 (Gastric) | IC₅₀ | < 0.2 µM | mdpi.com |
| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | NCI-H1299 (Lung) | IC₅₀ | < 0.2 µM | mdpi.com |
| 4-[3-(5-bromo-2-hydroxyphenyl)...]-5H-thiazol-2-one | SR (Leukemia) | GI₅₀ | 0.0351 µM | bioorganica.com.ua |
| 4-[3-(5-bromo-2-hydroxyphenyl)...]-5H-thiazol-2-one | OVCAR-3 (Ovarian) | GI₅₀ | 0.248 µM | bioorganica.com.ua |
| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) | IC₅₀ | 0.31 µM | redalyc.org |
| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (Glioblastoma) | IC₅₀ | 0.31 µM | redalyc.org |
| 5-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide | MCF7 (Breast) | % Cytotoxicity | 16% | researchgate.net |
| N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide | Melanoma (MDA-MB-435) | Growth Percent | 29.05% | researchgate.net |
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including the formation of the mitotic spindle during cell division, making them a key target for anticancer drugs. mdpi.commdpi.com Microtubule-targeting agents (MTAs) disrupt microtubule dynamics by either stabilizing or destabilizing the polymer. mdpi.comsrce.hr
Research has identified that the anticancer effect of the furamide analogue 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) stems from its function as a microtubule-destabilizing agent. mdpi.comresearchgate.net CPPF was found to inhibit microtubule polymerization, leading to the depolymerization of existing microtubules within cancer cells. mdpi.com This mechanism is characteristic of microtubule-destabilizing agents, which often bind to the colchicine-binding site on β-tubulin, preventing the conformational changes necessary for tubulin to polymerize into microtubule filaments. mdpi.combiorxiv.org The disruption of microtubule dynamics by CPPF leads to a halt in the cell cycle. mdpi.com
The disruption of critical cellular processes by anticancer agents frequently leads to the activation of programmed cell death, or apoptosis. For microtubule-targeting agents, prolonged interference with microtubule dynamics typically results in a mitotic arrest, where the cell is unable to properly segregate its chromosomes, which in turn triggers apoptotic pathways. mdpi.commdpi.com
The furamide analogue CPPF induces cancer cell death precisely through this mechanism. mdpi.com By depolymerizing microtubules and causing a sustained mitotic arrest, CPPF pushes the cancer cells toward apoptosis. mdpi.comresearchgate.net This was confirmed by experiments showing a significant increase in apoptotic cells following treatment with the compound. mdpi.com Other brominated compounds have also been shown to induce apoptosis. For instance, the furanone derivative 5-bromo-5-methyl-2(5H)-furanone is reported to induce apoptosis and cell cycle arrest. redalyc.org While the exact downstream pathways for these furamide compounds are still under full investigation, studies on other bromo-substituted molecules have shown that the induction of apoptosis can involve the regulation of the Bcl-2 family of proteins, such as an increase in the expression of the pro-apoptotic protein Bim. semanticscholar.org
Exploration of Microtubule Targeting Mechanisms
Enzyme Inhibition Studies
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels. mdpi.com Several studies have investigated this compound analogues for their potential as α-glucosidase inhibitors.
A series of 5-bromo-2-aryl benzimidazole (B57391) derivatives, which share structural similarities with substituted furamides, were evaluated for their α-glucosidase inhibitory activity. nih.gov Many of these compounds showed varying degrees of potency, with some derivatives exhibiting significantly stronger inhibition than the standard drug, acarbose. nih.gov For example, certain substituted benzimidazoles displayed IC₅₀ values as low as 3.21 µM. nih.gov This suggests that the bromo-substituted aromatic core is a valuable pharmacophore for designing potent α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibition by Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue Type | Test Compound Example | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-aryl benzimidazole | Derivative with 2,4-dichlorophenyl | 3.21 ± 0.01 | Acarbose | 38.25 ± 0.12 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 2,5-dichlorophenyl | 5.12 ± 0.02 | Acarbose | 38.25 ± 0.12 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 3,4-dichlorophenyl | 7.11 ± 0.03 | Acarbose | 38.25 ± 0.12 | nih.gov |
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of peptic ulcers and other gastric diseases. nih.gov Therefore, urease inhibitors are of significant therapeutic interest.
A study investigating 5-bromo-2-aryl benzimidazole derivatives found that they acted as dual inhibitors, targeting not only α-glucosidase but also urease. nih.gov All tested compounds showed a range of urease inhibition, with IC₅₀ values from 8.15 µM to 354.67 µM. nih.gov Notably, several of these bromo-substituted derivatives were found to be more potent inhibitors than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.25 µM). nih.gov The most potent compound in the series demonstrated an IC₅₀ value of 8.15 µM. nih.gov These findings highlight the potential of molecules containing a 5-bromo substituted ring system as effective urease inhibitors. nih.gov
Table 3: Urease Inhibition by 5-Bromo-Substituted Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue Type | Test Compound Example | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-aryl benzimidazole | Derivative with 4-triflouromethylphenyl | 8.15 ± 0.03 | Thiourea | 21.25 ± 0.15 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 3-hydroxyphenyl | 10.57 ± 0.12 | Thiourea | 21.25 ± 0.15 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 2-nitrophenyl | 12.07 ± 0.05 | Thiourea | 21.25 ± 0.15 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 2-hydroxyphenyl | 13.76 ± 0.02 | Thiourea | 21.25 ± 0.15 | nih.gov |
| 5-Bromo-2-aryl benzimidazole | Derivative with 4-methylphenyl | 15.70 ± 0.12 | Thiourea | 21.25 ± 0.15 | nih.gov |
Adenosine (B11128) Receptor Binding and Selectivity Profiling
While direct studies on this compound's interaction with adenosine receptors are not extensively documented, research on analogous structures provides significant insights. The furan-2-carboxamide moiety is a key pharmacophore for engaging with adenosine receptors. researchgate.net
Investigations into a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] furamides have shown that the replacement of a benzamido group with a furamido group generally results in ligands with a slightly enhanced affinity for adenosine receptor subtypes. researchgate.netresearchgate.net This suggests that the furan ring is a crucial element for potent receptor binding.
For instance, a 2-furamide (B1196590) analogue (Compound 5a in the study) demonstrated a notable affinity for the A2A adenosine receptor, with a Ki value of 74.7 nM. researchgate.net This compound also exhibited a degree of selectivity, being 5-fold more selective for the A2A receptor over the A1 receptor and 13-fold more selective over the A3 receptor. researchgate.net Another furamide derivative (Compound 5d) was identified as a potent antagonist with low nanomolar affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.net
Molecular docking studies suggest that the furamido moiety of these compounds orients towards the extracellular side of the human adenosine receptors. researchgate.net The binding is further stabilized by interactions with conserved amino acid residues within the receptor's binding pocket.
| Compound Analogue | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |
| Furamido Analogue 5a | A2A Adenosine Receptor | 74.7 | 5-fold vs. A1, 13-fold vs. A3 |
| Furamido Analogue 5d | All Adenosine Subtypes | Low Nanomolar | Non-selective potent antagonist |
Receptor Antagonism and Agonism Research (e.g., Growth Hormone Receptor Antagonism)
A significant area of research for this compound analogues has been in the modulation of the growth hormone (GH) receptor. A specific derivative, N-[5-(aminosulfonyl)-2-methylphenyl]-5-bromo-2-furamide, known as BVT-A, has been identified as a novel, orally bioavailable, small-molecule antagonist of the growth hormone receptor (GHR). researchgate.netresearchgate.netnih.gov
The antagonistic properties of BVT-A have been demonstrated in preclinical in vivo models. researchgate.netnih.gov To overcome the complexities of the GH/IGF-I feedback system, studies were conducted on hypophysectomized (HX) rats treated with growth hormone. researchgate.netresearchgate.netnih.gov In this model, GH treatment alone leads to an increase in serum Insulin-like Growth Factor I (IGF-I), body weight, and the hepatic mRNA levels of several GH-responsive genes, including IGF-I. researchgate.netresearchgate.netnih.gov
Co-treatment with BVT-A effectively suppressed all these GH-induced effects. researchgate.netresearchgate.netnih.gov This provides strong evidence that BVT-A acts as a GHR antagonist in vivo. researchgate.netnih.gov The discovery of a small-molecule GHR antagonist with in vivo activity opens potential avenues for the development of new therapies for conditions associated with GH hypersecretion, such as acromegaly. researchgate.netresearchgate.netnih.gov
| Study Model | Treatment | Observed Effect | Conclusion on BVT-A |
| Hypophysectomized (HX) Rats | Growth Hormone (GH) | Increased serum IGF-I, body weight, and hepatic IGF-I mRNA. researchgate.netresearchgate.net | - |
| Hypophysectomized (HX) Rats | GH + BVT-A | Suppression of GH-induced increases in IGF-I, body weight, and gene expression. researchgate.netresearchgate.netnih.gov | Acts as a GHR antagonist in vivo. |
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies on this compound and its analogues have been crucial in optimizing their biological profiles for various targets. These studies highlight how specific structural modifications influence activity.
The core structure, often a heterocyclic carboxamide, is fundamental for activity. In one study on anti-norovirus agents, replacing a 5-bromo-thiophene ring with a phenyl ring or inserting an ethylene (B1197577) linker eliminated antiviral activity, identifying the thiophene-benzothiazole carboxamide as a key structural unit. jst.go.jp
Halogen substitution plays a critical role. For the anti-norovirus compounds, a bromine atom on the thiophene (B33073) ring was essential for activity, with a 5-chloro-thiophene analogue showing similar potency. jst.go.jp Furthermore, di-halogenated analogues, such as a 3,5-di-chloro-thiophene derivative, exhibited more potent activity than their mono-halogenated counterparts. jst.go.jp This indicates that the presence and position of halogen substituents are key determinants of efficacy.
The nature of the heterocyclic ring itself is also pivotal. In the same anti-norovirus study, replacing the thiophene ring with furan or thiazole rings resulted in a near-total loss of activity, emphasizing the importance of the thiophene moiety for that specific biological target. jst.go.jp
In the context of GHR antagonism, the specific substitution pattern on the phenyl ring of the amide portion of BVT-A (N-[5-(aminosulfonyl)-2-methylphenyl]-5-bromo-2-furamide) is critical for its antagonist function, though detailed public SAR studies on this specific compound are limited. researchgate.netnih.gov
For adenosine receptor antagonists, research has shown that substituting the 2-position of a 2-aminothiazole (B372263) with a 2-furanoyl group, as opposed to a benzoyl group, leads to ligands with higher affinity. researchgate.netresearchgate.net This again underscores the favorable contribution of the furan moiety to receptor binding.
| Structural Moiety | Modification | Impact on Biological Activity | Target/Study |
| Heterocyclic Ring | 5-Bromo-thiophene replaced with Phenyl | Loss of activity | Anti-norovirus jst.go.jp |
| Heterocyclic Ring | Thiophene replaced with Furan or Thiazole | Loss of activity | Anti-norovirus jst.go.jp |
| Halogen Substitution | Unsubstituted thiophene vs. 5-Bromo-thiophene | Bromine essential for activity | Anti-norovirus jst.go.jp |
| Halogen Substitution | Mono-halogenated vs. Di-halogenated thiophene | Di-halogenated showed more potent activity | Anti-norovirus jst.go.jp |
| Amide Linkage | Benzamido replaced with Furamido | Increased affinity for adenosine receptors | Adenosine Receptor Binding researchgate.netresearchgate.net |
Computational Chemistry and in Silico Modeling in 5 Bromo 2 Furamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a ligand, providing a structural basis for its biological activity. For derivatives of 5-bromo-2-furamide, docking studies help to identify key interactions with biological targets. researchgate.net
Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Molecular docking simulations can estimate this affinity by calculating the free energy of binding.
Research on derivatives of this compound has demonstrated their interaction with various protein targets. For instance, the compound 5-bromo-N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furamide has been evaluated against several kinases and viral proteins. bindingdb.org The IC50 values obtained from these assays indicate a range of affinities, suggesting that the this compound scaffold can be modified to target specific molecular recognition sites. bindingdb.org
Table 1: Binding Affinities of a this compound Derivative
| Target | Organism | Affinity (IC50) |
|---|---|---|
| Gag-Pol polyprotein | HIV-1 | 2.77 µM |
| Focal adhesion kinase 1 | Human | 4.07 µM |
| Protein-tyrosine kinase 2-beta | Human | 1.57 µM |
Data sourced from BindingDB for the compound 5-bromo-N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furamide. bindingdb.org
Molecular docking provides a three-dimensional model of the ligand-receptor complex, which allows for the rationalization of observed biological activity. By analyzing the docked pose, researchers can identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. For example, in studies of structurally related furan-based Schiff base complexes, docking analyses have revealed hydrogen bonding between the ligand and amino acid residues like ASN522 and SER316 in the active site of the target protein. biointerfaceresearch.com Similarly, docking studies on benzamide (B126) derivatives, which share the amide linkage with this compound, have been used to identify critical interactions within the active sites of AChE inhibitor targets. researchgate.net These insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Elucidation of Binding Affinities and Molecular Recognition Sites
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted.
While specific QSAR studies focusing solely on this compound are not extensively documented, the principles of QSAR are widely applied to similar heterocyclic compounds. googleapis.comresearchgate.net A typical QSAR study on a series of this compound derivatives would involve:
Data Set Compilation : Assembling a series of this compound analogues with experimentally determined biological activities.
Descriptor Calculation : Calculating various molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to the biological activity.
Model Validation : Rigorously testing the predictive power of the model using internal and external validation techniques.
Such models can guide the synthesis of new derivatives with potentially enhanced activity. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Evaluation
The evaluation of ADMET properties is critical in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. uniroma1.it In silico tools can predict these properties based on a molecule's structure, offering a rapid and cost-effective screening method. researchgate.net
For this compound, several key drug-likeness parameters can be predicted. One of the most common evaluation frameworks is Lipinski's Rule of 5, which identifies compounds that are likely to have poor oral absorption or permeation. simulations-plus.com
Table 2: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Lipinski's Rule of 5 Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 189.99 g/mol | ≤ 500 | Yes |
| LogP (XlogP) | 0.9 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from C=O, O in furan) | ≤ 10 | Yes |
Predicted values are based on the molecular structure of this compound. uni.lu The Rule of 5 guidelines are from established drug design principles. simulations-plus.com
The data suggests that this compound complies with Lipinski's Rule of 5, indicating a favorable profile for oral bioavailability. Further in silico analysis using platforms like ADMET Predictor® or admetSAR can provide more detailed predictions on properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netsimulations-plus.com
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of molecules. researchgate.net These calculations can determine properties like orbital energies, electrostatic potential surfaces, and bond characteristics. For this compound, DFT calculations can elucidate the influence of the electron-withdrawing bromine atom and the amide group on the aromatic furan (B31954) ring, which is essential for understanding its chemical behavior and interaction with biological targets. u-tokyo.ac.jp
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of the HOMO and LUMO and the gap between them are critical determinants of a molecule's reactivity and kinetic stability. imperial.ac.uk
HOMO : Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap : A small energy gap implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, FMO analysis would reveal how the substituents modulate the electronic properties of the furan ring.
This table is a conceptual analysis based on the principles of Frontier Molecular Orbital theory. numberanalytics.comimperial.ac.uk
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized wavefunctions of molecules into a more intuitive chemical picture of localized bonds, lone pairs, and atomic cores. uni-muenchen.de This approach is particularly valuable for understanding the specific donor-acceptor interactions that govern intermolecular forces. The analysis is performed by examining all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs and then estimating their energetic significance using second-order perturbation theory. uni-muenchen.de
In the context of this compound, NBO analysis can elucidate the nature and magnitude of hydrogen bonds, halogen bonds, and other non-covalent interactions that are crucial for its behavior in a biological or material science setting. For instance, the lone pairs (LP) on the oxygen and nitrogen atoms of the amide group and the oxygen of the furan ring can act as donor orbitals. The antibonding orbitals (BD), such as the σ orbital of the N-H bond or C-Br bond, can act as acceptor orbitals.
The stabilization energy, E(2), calculated from NBO analysis quantifies the strength of these interactions. A larger E(2) value indicates a more significant interaction between the donor and acceptor orbitals, suggesting a stronger intermolecular connection. Researchers would analyze these interactions to understand how this compound molecules interact with each other or with a biological target.
Table 1: Hypothetical NBO Analysis of Key Intermolecular Interactions for this compound Dimer This table illustrates the type of data generated from an NBO analysis. Values are hypothetical.
| Donor NBO (Molecule A) | Acceptor NBO (Molecule B) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O (carbonyl) | BD* (1) N-H (amide) | 8.5 | Hydrogen Bond |
| LP (1) N (amide) | BD* (1) C-H (furan) | 1.2 | Weak Hydrogen Bond |
| LP (3) Br (bromo) | BD* (1) C=O (carbonyl) | 2.1 | Halogen Bond |
| π (C=C) (furan) | π* (C=O) (carbonyl) | 0.9 | π-π Stacking |
This analysis provides a detailed breakdown of the electronic interactions that stabilize a molecular complex, offering insights that go beyond simple geometric considerations. wisc.edu
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning a molecule's electron density (ρ(r)) to define atoms and the chemical bonds between them. uni-rostock.de This theory is based on analyzing the topology of the electron density scalar field. Critical points in this field, where the gradient of the density vanishes, are used to define structural elements like atoms (associated with maxima) and bonds (associated with bond critical points, or BCPs). uni-rostock.deescholarship.org
For this compound, QTAIM can be used to characterize the nature of every chemical bond within the molecule—from the covalent bonds forming the furan ring and amide group to weaker intramolecular interactions. The properties of the electron density at the BCP provide quantitative information about the bond.
Key parameters evaluated at a BCP include:
Electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values suggest stronger bonds.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. escholarship.org
Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound This table illustrates the type of data generated from a QTAIM analysis. Values are hypothetical and in atomic units (a.u.).
| Bond | Electron Density (ρ(r)) | Laplacian (∇²ρ(r)) | Bond Character |
|---|---|---|---|
| C=O (amide) | 0.350 | -0.980 | Polar Covalent |
| C-N (amide) | 0.280 | -0.750 | Covalent |
| C-Br (furan) | 0.150 | +0.050 | Polar Covalent / Closed-Shell |
| O···H (intramolecular) | 0.025 | +0.095 | Hydrogen Bond (Closed-Shell) |
Virtual Screening and De Novo Design of Novel this compound Analogues
Virtual screening and de novo design are powerful in silico strategies used in drug discovery to identify and create new molecules with potential therapeutic activity. archivesofmedicalscience.comresearchgate.net These methods leverage computational power to explore vast chemical spaces, saving significant time and resources compared to traditional high-throughput screening.
Virtual Screening is a process that involves computationally docking a large library of existing compounds against the three-dimensional structure of a biological target (e.g., an enzyme or receptor). archivesofmedicalscience.comcardiff.ac.uk If this compound were identified as a "hit" compound with modest activity against a particular target, its structure could serve as a query for ligand-based virtual screening to find similar compounds, or it could be docked into the target's binding site to understand its binding mode. A subsequent structure-based virtual screening of large databases could then identify other commercially available compounds that are predicted to bind more effectively. The output is typically a ranked list of compounds based on their predicted binding affinity (docking score).
Table 3: Hypothetical Virtual Screening Results for a Target Protein This table illustrates potential output from a virtual screening campaign using a this compound-like scaffold.
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| ZINC12345678 | -9.8 | Hydrogen bond with Ser-145; Halogen bond with Gly-143 |
| ZINC23456789 | -9.5 | Hydrogen bond with His-41; π-π stacking with Tyr-54 |
| ZINC34567890 | -9.1 | Hydrophobic interactions with Met-49, Met-165 |
| This compound | -7.2 | Hydrogen bond with Ser-145 |
De Novo Design , on the other hand, involves the computational creation of entirely new molecules. scholaris.ca This can be done in several ways:
Fragment-based design : The algorithm pieces together small molecular fragments within the constraints of the target's binding site to build a novel molecule.
Structure-based growing : Starting with a core scaffold like this compound already placed in the binding site, the algorithm adds functional groups or extends the structure to create new, optimized interactions with the target.
These de novo design approaches can generate novel analogues of this compound that are not present in any existing database. The resulting virtual compounds are then evaluated for properties like predicted activity, synthetic accessibility, and drug-likeness before being selected for actual chemical synthesis and biological testing. researchgate.net
Medicinal Chemistry and Drug Discovery Implications of 5 Bromo 2 Furamide Derivatives
Rational Design and Synthesis of Novel 5-Bromo-2-furamide Analogues
The rational design of novel this compound analogues is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents with enhanced potency and selectivity. This process often begins with the core this compound scaffold, a versatile starting point for extensive chemical modification. ontosight.aiontosight.ai Synthetic strategies frequently involve the derivatization of the amide group, where various amines are coupled with a 5-bromofuran-2-carbonyl moiety to generate a library of diverse compounds. google.comontosight.ai For instance, the synthesis of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide has been achieved by reacting isatin (B1672199) with 5-bromofuran-2-carbohydrazide, demonstrating a straightforward method for creating more complex, hybrid molecules. mdpi.com
Another key synthetic route involves the initial preparation of 5-bromo-2-furfural, which serves as a crucial intermediate. asianpubs.org This can then be converted to the corresponding carboxamide. More advanced synthetic methodologies, such as palladium-catalyzed intramolecular arylation of N-(2-bromophenyl)-2-furancarboxamides, have been employed to create complex structures like spirooxindoles, showcasing the versatility of the furan (B31954) ring in forming polycyclic systems. rsc.org The design process is often guided by computational studies and an understanding of structure-activity relationships (SAR), which helps in selecting the most promising substituents and structural modifications for synthesis. researchgate.net
Impact of Substituent Effects on Biological Efficacy and Selectivity
The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on the various rings within the molecule. Structure-activity relationship (SAR) studies are critical for understanding these effects and guiding the design of more effective and selective compounds. mdpi.com
Key structural features that influence the biological profile include:
The Halogen at Position 5: The bromine atom on the furan ring is often crucial for activity. jst.go.jp In some series, replacing bromine with chlorine can yield compounds with similar potency, while di-halogenated analogues, such as 3,5-dichloro-thiophene derivatives, have shown significantly increased antiviral activity compared to their mono-halogenated counterparts. jst.go.jp The presence of halogens like chlorine or bromine on appended phenyl rings has also been shown to be conducive to enhancing anti-inflammatory effects in certain thiazolidinone series. biointerfaceresearch.com
The Amide Linker: The amide bond acts as a rigid scaffold and a key interaction point, serving as both a hydrogen bond donor and acceptor, which facilitates binding to protein targets. vulcanchem.com
Substituents on Appended Rings: The groups attached to the amide nitrogen offer a major point for diversification. For example, in a series of benzimidazole (B57391) derivatives, chloro, trifluoromethyl, and methoxy (B1213986) groups at the 5-position of the benzimidazole ring were found to be potent substituents for antifungal activity. jst.go.jp Similarly, for certain thiazole (B1198619) derivatives with anticonvulsant activity, electron-withdrawing groups like chlorine, bromine, and fluorine on an attached phenyl ring resulted in higher seizure protection. mdpi.com
The following table summarizes observed substituent effects in various heterocyclic scaffolds related to or derived from furanamide structures.
| Scaffold/Series | Substituent Modification | Impact on Biological Activity | Reference |
| Thiophene (B33073) Carboxamide | Replacement of 5-bromo with 5-chloro | Maintained similar antiviral activity. | jst.go.jp |
| Thiophene Carboxamide | Introduction of a second halogen (3,5-dichloro) | Potent increase in antiviral activity. | jst.go.jp |
| Phenylimino-thiazolidinone | Chlorine or bromine on the phenyl ring | Increased anti-inflammatory effectiveness. | biointerfaceresearch.com |
| Benzimidazole | Chloro, trifluoromethyl, methoxy at position 5 | Potent substituents for antifungal activity. | jst.go.jp |
| Pyridazinone-Thiazole | Electron-withdrawing groups (Cl, Br, F) on phenyl ring | Higher anticonvulsant seizure protection. | mdpi.com |
Heterocyclic Ring Modifications and Bioisosteric Replacements for Improved Pharmacological Profiles
Bioisosterism, the strategy of exchanging molecular fragments with others that have similar physicochemical properties, is a powerful tool in drug design to enhance a molecule's pharmacological profile. openaccessjournals.comufrj.br In the context of this compound derivatives, this can involve modifying the central furan ring or replacing the amide bond with other five-membered heterocyclic rings. nih.gov
Amide Bond Bioisosteres: The amide bond, while important for target interaction, can be susceptible to metabolic degradation. Replacing it with more stable heterocyclic rings that mimic its steric and electronic properties is a common optimization strategy. nih.gov Heterocycles such as 1,2,3-triazoles, oxadiazoles, and thiazoles are considered effective amide isosteres. nih.gov These replacements can lead to new peptidomimetics with improved metabolic stability and retained therapeutic effects. For example, studies on cannabinoid receptor agonists showed that replacing a piperazine (B1678402) amide with a 1,3,4-oxadiazole (B1194373) ring retained agonist activity. nih.gov
Heterocyclic Core Modifications: The furan ring itself can be replaced with other heterocycles to explore new chemical space and improve properties. The bioisosteric relationship between benzene (B151609) and thiophene is well-established, allowing for the substitution of one for the other to modulate activity. ufrj.br Other aromatic heterocycles can also serve as bioisosteres. For instance, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid group with a 5-substituted 1H-tetrazole moiety was a highly successful strategy. openaccessjournals.com Similarly, the 2(3H)-benzoxazolone ring has been explored as a bioisostere for a 5-methoxyindole (B15748) core structure. researchgate.net These modifications can significantly alter physicochemical properties, which in turn affects the pharmacokinetic and pharmacodynamic profile of the compound. openaccessjournals.com
Identification and Optimization of Lead Compounds Derived from this compound Scaffolds
The identification of a promising lead compound is a critical milestone in drug discovery. For scaffolds like this compound, this process often starts with screening a library of synthesized analogues for a desired biological activity. ontosight.aiontosight.ai Once an initial "hit" or lead compound is identified, a systematic process of lead optimization begins, with the goal of improving its drug-like properties. science.govabx.de
The optimization process is a multi-parameter effort, often guided by the principles of fragment-based drug discovery (FBDD), where small, low-complexity fragments are grown or merged to create more potent leads. frontiersin.org Medicinal chemistry efforts focus on enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net A key challenge is often balancing improvements in potency with the maintenance of favorable physicochemical properties like solubility and lipophilicity. researchgate.net
For example, in the optimization of a diarylthiazole series against Mycobacterium tuberculosis, initial hits suffered from poor solubility. Medicinal chemistry efforts to introduce polar groups and replace phenyl rings with heteroaromatic rings led to compounds with lower lipophilicity, higher solubility, and significantly improved antimycobacterial activity. researchgate.net This iterative design-make-test-analyze (DMTA) cycle is fundamental to lead optimization. researchgate.net
The table below outlines common strategies used in the optimization of lead compounds.
| Optimization Strategy | Objective | Example Application | Reference |
| Structure-Activity Relationship (SAR) Exploration | Enhance potency and selectivity. | Systematically modifying substituents on the furan and appended rings to identify key interaction points. | mdpi.com |
| Physicochemical Property Modification | Improve solubility and membrane permeability. | Introducing polar groups or replacing lipophilic moieties to lower ClogP and improve aqueous solubility. | researchgate.net |
| Metabolic Stabilization | Increase in vivo half-life. | Replacing metabolically labile groups, such as an amide bond, with a stable bioisostere like a triazole or oxadiazole. | nih.gov |
| Fragment Growing/Merging | Increase binding affinity and potency. | Expanding a fragment to interact with adjacent pockets or merging two fragments that bind at neighboring sites. | frontiersin.org |
Strategies for Enhancing Therapeutic Potential, Efficacy, and Specificity
Strategies to achieve this include:
Improving Target Binding Affinity: Minor structural modifications can lead to significant gains in potency. For instance, modifying a phenyl moiety to a naphthyl group allowed for new π-π interactions with the target protein, resulting in a 3-fold improvement in binding affinity. frontiersin.org
Rational Introduction of Functional Groups: The strategic placement of functional groups can improve pharmacokinetic properties. For example, introducing polar functionalities can decrease excessive lipophilicity, which may improve solubility and reduce off-target binding. researchgate.net
Bioisosteric Replacements for Selectivity: Employing bioisosteric replacements can fine-tune a compound's selectivity for a specific receptor subtype or enzyme isoform, thereby reducing side effects. ufrj.br
Hybrid Molecule Design: Combining the this compound scaffold with another pharmacophore can create hybrid molecules with dual or enhanced activity. The synthesis of a hybrid molecule combining a 3,5-di-bromo-thiophene with a 4,6-di-fluoro-benzothiazole resulted in a 70-fold increase in anti-norovirus activity compared to the parent compound. jst.go.jp
Through these iterative refinement strategies, a lead compound with moderate activity can be transformed into a highly potent and specific drug candidate with a viable therapeutic profile.
Role as Advanced Pharmaceutical Intermediates and Versatile Building Blocks in Complex Organic Synthesis
Beyond their potential as direct therapeutic agents, this compound and its simpler derivatives are highly valued as advanced pharmaceutical intermediates and versatile building blocks. cymitquimica.comlookchem.com Their utility stems from the presence of multiple reactive sites that allow for predictable and controlled chemical transformations. The furan ring, the bromine atom, and the amide functionality each provide handles for further synthetic elaboration. rsc.org
The bromine atom at the 5-position is particularly useful, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures. ossila.com This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups. Similarly, related compounds like 5-bromo-2-fluorobenzaldehyde (B134332) are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals due to their versatile reactivity. nbinno.com
The this compound core is a component in the synthesis of more elaborate structures. For example, N-(2-bromophenyl)-5-bromo-2-furancarboxamides can be used as precursors for the synthesis of spirooxindoles through intramolecular cyclization reactions. rsc.org This demonstrates their role in building complex, three-dimensional scaffolds found in many biologically active natural products and drugs. As such, compounds like N-(4-Acetylphenyl)-5-bromo-2-furamide are supplied as key intermediates for the pharmaceutical and research industries. molcore.com The availability of these building blocks is critical for drug discovery programs that aim to construct novel and diverse chemical libraries for biological screening. cymitquimica.com
Future Research Directions and Translational Perspectives for 5 Bromo 2 Furamide Research
Advanced Preclinical Efficacy Studies in Mechanistically Relevant Disease Models
While initial studies have demonstrated the potential of 5-bromo-2-furamide and its analogues, future research must focus on more advanced preclinical efficacy studies. This involves moving beyond simple cell-based assays to more complex and mechanistically relevant disease models that can better predict clinical outcomes. plos.org
For instance, in the context of cancer research, a novel microtubule targeting agent, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF), has shown promise in suppressing the proliferation of various cancer cell lines, including multidrug-resistant ones. mdpi.com Future studies should build on these findings by evaluating CPPF and other this compound derivatives in more sophisticated preclinical models, such as patient-derived xenografts and genetically engineered mouse models of specific cancers. mdpi.com This will provide a more accurate assessment of their therapeutic potential and help identify which patient populations are most likely to benefit.
Similarly, a small molecule growth hormone receptor antagonist, N-[5-(aminosulfonyl)-2-methylphenyl]-5-bromo-2-furamide (BVT-A), has been shown to suppress GH-induced effects in hypophysectomized rats. nih.govresearchgate.net Further preclinical studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in models of diseases driven by excess growth hormone, such as acromegaly and certain cancers. nih.govresearchgate.net The use of such specialized animal models is crucial for understanding the complex interactions of these compounds within a living system. researchgate.net
Comprehensive Toxicity Profiling and Safety Assessments beyond Initial Screening
A critical step in the development of any new therapeutic agent is a thorough evaluation of its safety profile. While initial screenings of some this compound derivatives have not shown significant cytotoxicity against certain cancer cell lines, more comprehensive toxicity profiling is essential. researchgate.netontosight.ai
Future research should include in-depth in vivo toxicity studies to determine the potential adverse effects of these compounds on various organ systems. ontosight.ai This includes evaluating parameters like hepatotoxicity and nephrotoxicity, as some furan (B31954) derivatives have been shown to cause tissue damage through the formation of reactive metabolites. researchgate.net Long-term toxicity studies are also necessary to assess the risk of chronic adverse effects and carcinogenicity. researchgate.net
Furthermore, detailed pharmacokinetic studies are required to understand how the body absorbs, distributes, metabolizes, and excretes these compounds. ontosight.ai This information is vital for determining appropriate dosing regimens and for identifying potential drug-drug interactions. Safety data sheets for related compounds highlight the importance of careful handling and the need for protective measures, underscoring the necessity of comprehensive safety assessments. ossila.comcymitquimica.comfishersci.sefishersci.nl
Exploration of Novel Therapeutic Applications and Biological Pathways
The structural versatility of the this compound scaffold suggests that its therapeutic applications may extend beyond the currently explored areas of cancer and hormonal disorders. mdpi.comresearchgate.net Future research should aim to uncover novel therapeutic targets and biological pathways modulated by these compounds.
For example, various derivatives have shown potential as antimicrobial, antifungal, and antiviral agents. ontosight.aiontosight.ai Further investigation into their mechanisms of action against a broad spectrum of pathogens could lead to the development of new treatments for infectious diseases. Some furan derivatives have also been investigated for their neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases. smolecule.com
The exploration of structure-activity relationships (SAR) is crucial in this endeavor. vulcanchem.com By systematically modifying the chemical structure of this compound, researchers can identify key structural features responsible for specific biological activities and optimize compounds for desired therapeutic effects. vulcanchem.comjst.go.jp This approach has been successful in identifying potent anti-norovirus agents from a library of heterocyclic carboxamide derivatives. jst.go.jp
Development of Targeted Delivery Systems for this compound Analogues
To enhance the therapeutic efficacy and minimize the potential side effects of this compound analogues, the development of targeted delivery systems is a promising avenue of research. These systems are designed to deliver the drug specifically to the site of action, thereby increasing its concentration at the target tissue while reducing exposure to healthy tissues. nih.gov
Nanoscale carriers, such as liposomes and polymeric nanoparticles, can be engineered to encapsulate this compound derivatives and release them in response to specific stimuli present in the tumor microenvironment, such as changes in pH or redox potential. frontiersin.org For example, a redox-responsive nanoparticle system has been developed for the co-delivery of curcumin (B1669340) and 5-fluorouracil, demonstrating the feasibility of this approach. frontiersin.org
Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of cancer cells or other target cells. nih.gov This active targeting strategy can further improve the specificity and efficacy of the treatment. The development of such advanced delivery systems requires a multidisciplinary approach, combining expertise in chemistry, materials science, and biology.
Integration of Artificial Intelligence and Machine Learning Approaches in Derivative Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. mdpi.comwiley.com These powerful computational tools can be applied to various stages of the development of this compound derivatives, from the initial design of new compounds to the prediction of their biological activities and toxicity profiles. nih.govnih.gov
AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify patterns and build predictive models. nih.govfrontiersin.org These models can then be used to virtually screen large libraries of potential this compound derivatives and prioritize those with the highest probability of being active and non-toxic. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Bromo-2-furamide, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via halogenation of 2-furamide precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to balance yield and purity. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with NMR (¹H/¹³C) ensures stepwise validation . For analogous brominated heterocycles, recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns and bromine placement by comparing chemical shifts to analogous bromofuran derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phases. Calibrate against certified reference standards .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., debrominated derivatives) indicate susceptibility to humidity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the C-Br bond in this compound has a lower activation energy for Suzuki-Miyaura coupling compared to analogous chloro derivatives. Validate predictions with experimental kinetic studies (e.g., monitoring Pd-catalyzed coupling rates via GC-MS) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Apply contradiction analysis frameworks:
- Systematic Review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .
- Dose-Response Replication : Test derivatives in triplicate across multiple concentrations (1 nM–100 µM) to confirm potency trends. Discrepancies may arise from impurity interference (<95% purity) or solvent effects (DMSO vs. saline) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform comparative studies with substituent-varied analogs (e.g., 5-Bromo-2-methylfuramide vs. 5-Bromo-2-nitrofuramide). Use Hammett plots to correlate substituent σ values with reaction rates (k) in SNAr reactions. Steric hindrance at the 2-position reduces accessibility to the 5-Bromo site, favoring para-substitution in aryl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
